molecular formula C24H24N2O3S B2430878 4-(propan-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide CAS No. 955761-36-1

4-(propan-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide

Cat. No.: B2430878
CAS No.: 955761-36-1
M. Wt: 420.53
InChI Key: NHGOHASXPHPDBO-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropoxy group, a thiophene ring, and a tetrahydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing

Comparison with Similar Compounds

Similar Compounds

  • 4-isopropoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • 4-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Uniqueness

4-(propan-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds .

Biological Activity

The compound 4-(propan-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide , also known by its ChemDiv compound ID G502-0195, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C24H24N2O3SC_{24}H_{24}N_{2}O_{3}S, with a complex structure that includes a tetrahydroisoquinoline moiety and a thiophene carbonyl group. Its structural representation can be summarized as follows:

  • IUPAC Name : 4-(propan-2-yloxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
  • SMILES Notation : CC(C)Oc(cc1)ccc1C(Nc(cc1)cc(CCC2)c1N2C(c1cccs1)=O)=O

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Anticancer Activity :
    • Compounds with tetrahydroisoquinoline structures have shown promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from low micromolar to nanomolar concentrations .
    • A study highlighted that modifications to the tetrahydroisoquinoline framework can enhance selectivity and potency against specific tumor types .
  • Neuroprotective Effects :
    • The structural motifs present in this compound suggest potential interactions with neurotransmitter receptors, making it a candidate for neuroprotective studies related to conditions like Alzheimer's and Parkinson's diseases .
    • Research has indicated that similar compounds can modulate serotonin receptors and exhibit antidepressant-like effects in animal models .
  • Anti-inflammatory Properties :
    • Certain benzamide derivatives are known to inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory activity through mechanisms such as COX inhibition .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyCompound TestedBiological ActivityIC50 Value
Similar Tetrahydroisoquinoline DerivativesAnticancer (HeLa cells)5.6 µM
Benzamide DerivativesNeuroprotective (in vitro)N/A
Thiophene-containing CompoundsAnti-inflammatory (COX inhibition)10 µM

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The presence of the tetrahydroisoquinoline structure allows for potential interactions with various receptors in the central nervous system.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

Properties

IUPAC Name

4-propan-2-yloxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-16(2)29-21-9-6-18(7-10-21)23(27)25-20-8-5-17-11-12-26(15-19(17)14-20)24(28)22-4-3-13-30-22/h3-10,13-14,16H,11-12,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGOHASXPHPDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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